molecular formula C11H17ClN2O4 B2979364 2-Hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid;hydrochloride CAS No. 2470439-17-7

2-Hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid;hydrochloride

Cat. No. B2979364
CAS RN: 2470439-17-7
M. Wt: 276.72
InChI Key: BJEOOFYZWBHRRL-UHFFFAOYSA-N
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Description

2-Hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid;hydrochloride, also known as HMPH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. HMPH is a hydrazine derivative that has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid;hydrochloride is not fully understood. However, it has been proposed that 2-Hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid;hydrochloride exerts its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. 2-Hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid;hydrochloride also exerts its antioxidant effects by scavenging free radicals and reducing oxidative stress. Furthermore, 2-Hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid;hydrochloride induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects:
2-Hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid;hydrochloride has been shown to possess a number of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. 2-Hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid;hydrochloride has also been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, 2-Hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid;hydrochloride has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid;hydrochloride in lab experiments is its potential as a therapeutic agent for various diseases. 2-Hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid;hydrochloride has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties, making it a promising candidate for drug development. However, there are some limitations to using 2-Hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid;hydrochloride in lab experiments. One of these limitations is the relatively low yield of the synthesis method, which can make it difficult to obtain large quantities of 2-Hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid;hydrochloride for experiments. Additionally, the mechanism of action of 2-Hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid;hydrochloride is not fully understood, which can make it challenging to design experiments to investigate its effects.

Future Directions

There are several future directions for research on 2-Hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid;hydrochloride. One area of research is the development of 2-Hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid;hydrochloride as a therapeutic agent for various diseases. Another area of research is the investigation of the mechanism of action of 2-Hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid;hydrochloride, which can help to identify potential targets for drug development. Additionally, further studies are needed to investigate the safety and toxicity of 2-Hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid;hydrochloride, as well as its pharmacokinetics and pharmacodynamics.

Synthesis Methods

2-Hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid;hydrochloride is synthesized using a multi-step process that involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with methyl acrylate, followed by the addition of hydrazine hydrate and acetic acid. The resulting product is then subjected to hydrochloric acid to obtain 2-Hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid;hydrochloride hydrochloride. The overall yield of this synthesis method is approximately 65%.

Scientific Research Applications

2-Hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid;hydrochloride has been studied for its potential applications in the field of medicine. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-Hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid;hydrochloride has also been found to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, 2-Hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid;hydrochloride has been shown to possess anti-cancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells.

properties

IUPAC Name

2-hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4.ClH/c1-11(13-12,10(15)16)6-7-3-4-9(17-2)8(14)5-7;/h3-5,13-14H,6,12H2,1-2H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJEOOFYZWBHRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)O)(C(=O)O)NN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid;hydrochloride

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